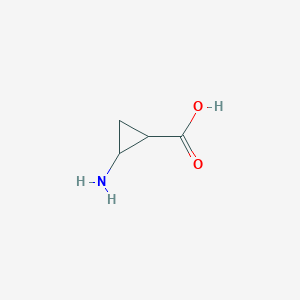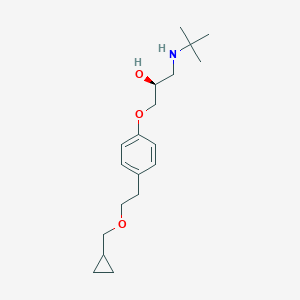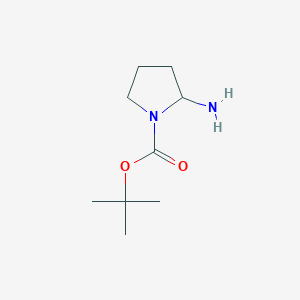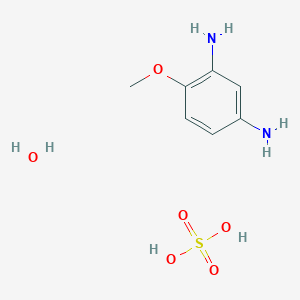
2-Aminocyclopropane-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
ACC synthesis involves various pathways and chemical reactions. For example, 1-Aminocyclopropane-1-carboxylic acid can be synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) in plants. In a different approach, the synthesis of a fluorinated analog of ACC has been described using cyclopropanation followed by rearrangement and deprotection processes (Sloan & Kirk, 1997).
Molecular Structure Analysis
The molecular structure of ACC is characterized by its cyclopropane ring, making it a unique amino acid. The structure influences its reactivity and interaction with biological molecules. For instance, the synthesis and properties of ACC derivatives have been explored, highlighting the impact of its cyclopropane core on biological activities (Krasnov et al., 2003).
Chemical Reactions and Properties
ACC's chemical reactions often involve transformations related to ethylene production in plants. It is oxidized to ethylene by ACC oxidases (ACOs). Moreover, ACC can undergo conjugation and deamination, reflecting its versatile chemical behavior. The study of ACC deaminase-producing rhizobacteria illustrates how microbial interaction can influence ACC levels and plant stress responses (Tiwari et al., 2018).
Physical Properties Analysis
The physical properties of ACC, such as its solubility, stability, and reactivity, are essential for its biological function and applications. These properties are influenced by its molecular structure and environmental factors. The synthesis and detailed study of ACC and its derivatives provide insights into their physical behaviors and potential modifications for specific applications.
Chemical Properties Analysis
ACC's chemical properties, including its reactivity towards various chemical agents and conditions, play a crucial role in its function as an ethylene precursor and its other roles in plant physiology. The interaction of ACC with enzymes such as ACC synthase and ACC oxidase is critical for its conversion to ethylene and the regulation of ethylene-dependent physiological processes (Barry et al., 2000).
Wissenschaftliche Forschungsanwendungen
Ethylene Precursor in Plants : It is identified as a major precursor of ethylene, a plant hormone involved in a wide range of vegetative and developmental processes. Ethylene is synthesized from 2-Aminocyclopropane-1-carboxylic acid, and this process is influenced by developmental, hormonal, and environmental cues (Vanderstraeten & Van Der Straeten, 2017).
Role in Plant Development and Stress Responses : 2-Aminocyclopropane-1-carboxylic acid plays a signaling role independent of ethylene biosynthesis. It regulates plant development and is involved in cell wall signaling, guard mother cell division, and pathogen virulence (Polko & Kieber, 2019).
Post-Translational Regulation in Plants : The enzyme 1-aminocyclopropane-1-carboxylic acid synthase, a key component in ethylene biosynthesis, is regulated both transcriptionally and post-translationally, suggesting different regulatory mechanisms for isozymes of this enzyme (Tatsuki & Mori, 2001).
Biological Diversity and Synthesis : 2-Aminocyclopropane-1-carboxylic acid is present in a wide range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral applications. Its total synthesis and biological activities are of significant interest (Coleman & Hudson, 2016).
Inhibitor for ACC Deaminase : Compounds like 1-Amino-2-methylenecyclopropane-1-carboxylic acid act as inhibitors for ACC deaminase, which catalyzes the conversion of ACC to alpha-ketobutyrate and ammonia. This is significant for understanding the enzymatic reaction of ACC deaminase (Zhao & Liu, 2002).
Synthesis of Fluorinated and Labeled Analogs : Synthesis of fluorinated and labeled analogs of 2-Aminocyclopropane-1-carboxylic acid provides insights into its structure and function, aiding research in ethylene biosynthesis and its inhibition (Sloan & Kirk, 1997).
Agronomic Applications : Understanding the transport and metabolism of 2-Aminocyclopropane-1-carboxylic acid in plants opens new avenues for agronomic applications, including the manipulation of plant growth and stress responses (Vanderstraeten & Van Der Straeten, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-aminocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKAUBTWBDZARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)
![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)









